2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, a bicyclic heterocyclic scaffold known for its pharmacological versatility. The structure comprises:
- A pyrrolo[3,2-d]pyrimidin-4-one core with a 4-methoxyphenyl group at position 3 and a phenyl group at position 5.
- A thioacetamide linker at position 2, connected to a 3-(methylthio)phenyl substituent.
Pyrrolo[3,2-d]pyrimidines are studied for their anticancer, anti-inflammatory, and enzyme-inhibitory activities, often modulated by substituents on the core and side chains .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S2/c1-35-21-13-11-20(12-14-21)32-27(34)26-25(23(16-29-26)18-7-4-3-5-8-18)31-28(32)37-17-24(33)30-19-9-6-10-22(15-19)36-2/h3-16,29H,17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXUNLOTKDLIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity kinase that is essential for the spindle assembly checkpoint which ensures the proper segregation of chromosomes during cell division.
Mode of Action
The compound inhibits the kinase activity of TTK. By binding to the active site of the kinase, it prevents the transfer of phosphate groups to the target proteins of TTK. This inhibition disrupts the normal function of TTK, leading to changes in cell division.
Biochemical Pathways
The inhibition of TTK affects the spindle assembly checkpoint pathway. This pathway is crucial for ensuring that chromosomes are properly segregated during cell division. Disruption of this pathway by the compound leads to chromosome missegregation and aneuploidy.
Pharmacokinetics
The compound is described as orally bioavailable, suggesting it can be absorbed through the gastrointestinal tract. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and effectiveness.
Result of Action
The compound’s action results in chromosome missegregation and aneuploidy. It also suppresses the proliferation of a panel of human cancer cell lines. These effects are likely due to the disruption of the spindle assembly checkpoint pathway.
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a derivative of pyrrolopyrimidine, a class known for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of methoxy and methylthio groups is significant as they may influence the compound's interaction with biological targets.
Research indicates that pyrrolopyrimidine derivatives exhibit potent anticancer properties through various mechanisms:
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest at the G2/M phase, which is critical for inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds lead to increased levels of cyclin-dependent kinase inhibitors and subsequent apoptosis in cancer cells .
- Inhibition of Kinase Activity : Many pyrrolopyrimidine derivatives act as inhibitors of key kinases involved in cancer progression. For example, certain derivatives have shown selective inhibition of mutant EGFR (epidermal growth factor receptor), which is often implicated in non-small cell lung cancer (NSCLC). Specific compounds demonstrated IC50 values as low as 0.21 nM against mutant EGFRs, indicating high potency .
- DNA Damage Response : Some studies suggest that these compounds may also trigger DNA damage responses, leading to apoptosis in cancer cells. This is evidenced by the upregulation of pro-apoptotic markers such as Bax and cleaved PARP .
In Vitro Studies
Recent studies have investigated the efficacy of various pyrrolopyrimidine derivatives against multiple cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 3.04 | Apoptosis induction |
| Compound B | HCT-116 (Colon) | 4.14 | G2/M phase arrest |
| Compound C | A549 (Lung) | 0.09 | EGFR inhibition |
These findings illustrate the potential of these compounds as effective anticancer agents across different types of malignancies .
In Vivo Studies
Animal model studies have also been conducted to assess the pharmacokinetics and therapeutic potential of these compounds:
- Maximum Tolerated Dose (MTD) : In mouse models, MTD values for similar pyrrolopyrimidine derivatives ranged from 5 to 10 mg/kg, with some exhibiting favorable pharmacokinetic profiles including a half-life conducive to sustained therapeutic effects .
- Efficacy in Tumor Models : Compounds showed significant tumor growth inhibition in xenograft models, further supporting their potential as anticancer therapeutics.
Case Studies
Several case studies highlight the clinical relevance of pyrrolopyrimidine derivatives:
- Case Study on NSCLC : A clinical trial involving a pyrrolopyrimidine derivative targeting mutant EGFR showed promising results with patients experiencing prolonged progression-free survival compared to standard therapies.
- Combination Therapies : Research has indicated that combining these compounds with established chemotherapeutics enhances their efficacy, particularly in resistant cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogues include substituents on the pyrrolo[3,2-d]pyrimidine core and the side-chain functional groups. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The methylthio group (logP ~2.5) in the target compound increases lipophilicity vs. polar carboxylate (logP ~1.2, ) or dichlorophenyl (logP ~3.0, ) analogues.
- Solubility : Thioacetamide-linked compounds (target, ) show moderate aqueous solubility (0.1–1 mg/mL), whereas carboxylate derivatives () require co-solvents for formulation .
Research Findings and Data
Patent Landscape
- Pyrrolo[3,2-d]pyrimidines are patented for cancer () and inflammation (). The target compound’s methylthio group is novel vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
